3-(4-bromophenyl)-8-(3-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(4-BROMOPHENYL)-8-(3-NITROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound with a unique structure that includes bromophenyl, nitrophenyl, and pyridothiadiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOPHENYL)-8-(3-NITROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include bromine, nitrobenzene, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOPHENYL)-8-(3-NITROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and toluene are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the bromophenyl moiety .
Scientific Research Applications
3-(4-BROMOPHENYL)-8-(3-NITROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 3-(4-BROMOPHENYL)-8-(3-NITROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Tris(4-bromophenyl)amine: Similar in structure but lacks the nitrophenyl and pyridothiadiazine moieties.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Contains a triazine core instead of the pyridothiadiazine core.
Uniqueness
3-(4-BROMOPHENYL)-8-(3-NITROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is unique due to its combination of bromophenyl, nitrophenyl, and pyridothiadiazine groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H15BrN4O3S |
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Molecular Weight |
471.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-8-(3-nitrophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C20H15BrN4O3S/c21-14-4-6-15(7-5-14)23-11-24-19(26)9-17(18(10-22)20(24)29-12-23)13-2-1-3-16(8-13)25(27)28/h1-8,17H,9,11-12H2 |
InChI Key |
QHHRHLIQNLKPFO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)C3=CC=C(C=C3)Br)C#N)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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